molecular formula C12H17N3O3 B8624098 N-methyl-5-(morpholin-4-ylmethyl)-2-nitroaniline

N-methyl-5-(morpholin-4-ylmethyl)-2-nitroaniline

Cat. No.: B8624098
M. Wt: 251.28 g/mol
InChI Key: LNSGQZHRYVAYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-(morpholin-4-ylmethyl)-2-nitroaniline is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

N-methyl-5-(morpholin-4-ylmethyl)-2-nitroaniline

InChI

InChI=1S/C12H17N3O3/c1-13-11-8-10(2-3-12(11)15(16)17)9-14-4-6-18-7-5-14/h2-3,8,13H,4-7,9H2,1H3

InChI Key

LNSGQZHRYVAYQZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)CN2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

An aqueous solution of methylamine (40 wt %, 910 ml) at 30° C. is added to a 61° C. solution of 4-(3-fluoro-4-nitrobenzyl)morpholine (504 g) in DMSO (810 ml) followed by a DMSO rinse (150 ml) over ½ h. The mixture is allowed to reflux at 47 ° C. over 5 min then maintained at <51° C. by occasional ice bath cooling for remainder of the addition. The mixture is stirred at 50° C. for ¾ h and then water (2000 ml) is added. The mixture is cooled to 0° C. and the precipitate is collected by filtration, washed with water (1500 ml) and is dried in a nitrogen stream to give a bright orange solid (529 g). Physical characteristics: 1H NMR (400 MHz, DMSO-d6) δ2.35, 2.93, 3.44, 3.56, 6.63, 6.64, 7.78, 8.15; 13C NMR (100 MHz, DMSO-d6) δ29.95, 53.57, 62.27,66.54, 113.69, 115.76, 126.49, 130.16, 146.27, 148.07.
Quantity
910 mL
Type
reactant
Reaction Step One
Quantity
504 g
Type
reactant
Reaction Step One
Name
Quantity
810 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.